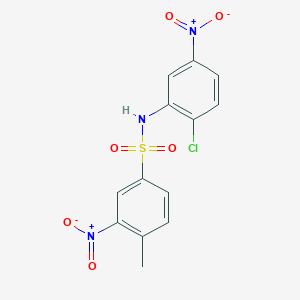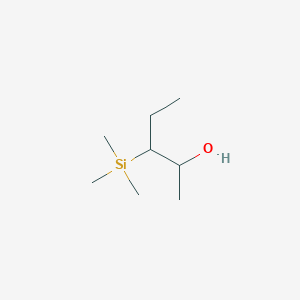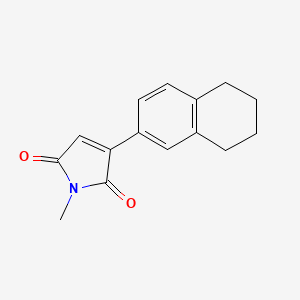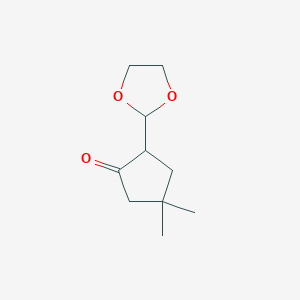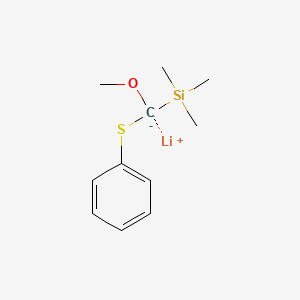
Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide is an organolithium compound that features a unique combination of functional groups, including methoxy, phenylsulfanyl, and trimethylsilyl groups. This compound is of interest in organometallic chemistry due to its potential reactivity and applications in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of methoxy(phenylsulfanyl)(trimethylsilyl)methane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
Methoxy(phenylsulfanyl)(trimethylsilyl)methane+n-Butyllithium→Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide+Butane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or distillation to ensure high purity.
化学反応の分析
Types of Reactions
Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions where the lithium atom is replaced by another electrophile.
Oxidation and Reduction: May undergo oxidation or reduction reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in an anhydrous solvent like THF at low temperatures.
Substitution Reactions: Commonly involve halides or other electrophiles, with the reaction conditions tailored to the specific electrophile.
Oxidation and Reduction: Various oxidizing or reducing agents can be used, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution reactions could yield a variety of substituted products.
科学的研究の応用
Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide involves its reactivity as a nucleophile. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. The presence of the methoxy, phenylsulfanyl, and trimethylsilyl groups can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
(Trimethylsilyl)methyllithium: Another organolithium compound with similar reactivity but lacking the methoxy and phenylsulfanyl groups.
Lithium bis(trimethylsilyl)amide: A strong non-nucleophilic base used in various organic synthesis applications.
Lithium diisopropylamide (LDA): A sterically hindered lithium reagent used for selective deprotonation reactions.
Uniqueness
Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide is unique due to the combination of functional groups it possesses. The presence of the methoxy, phenylsulfanyl, and trimethylsilyl groups can enhance its reactivity and selectivity in certain reactions compared to other organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications.
特性
CAS番号 |
87262-37-1 |
|---|---|
分子式 |
C11H17LiOSSi |
分子量 |
232.4 g/mol |
IUPAC名 |
lithium;[methoxy(phenylsulfanyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C11H17OSSi.Li/c1-12-11(14(2,3)4)13-10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
InChIキー |
ZKGDVHUERQHPAA-UHFFFAOYSA-N |
正規SMILES |
[Li+].CO[C-]([Si](C)(C)C)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


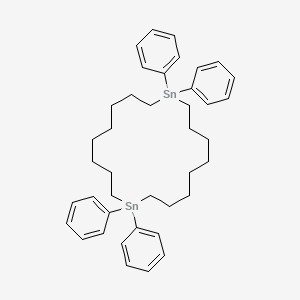
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

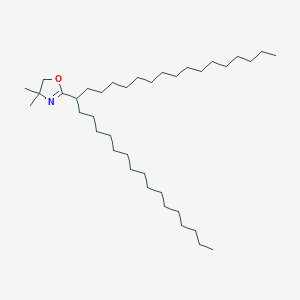
![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
amino}prop-2-enal](/img/structure/B14397646.png)
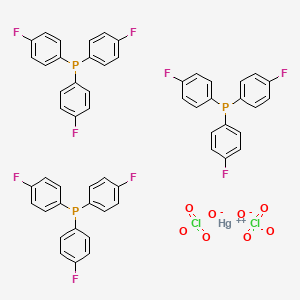
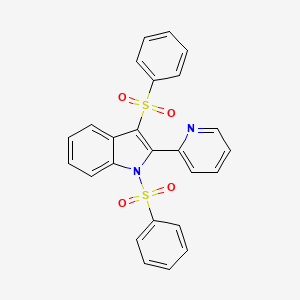
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
